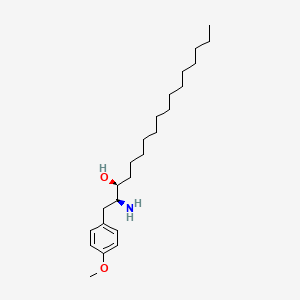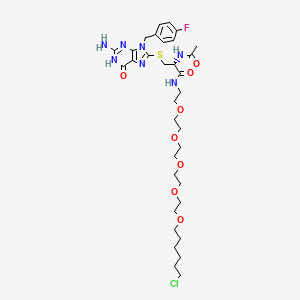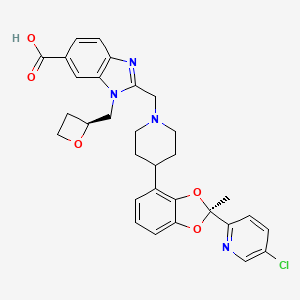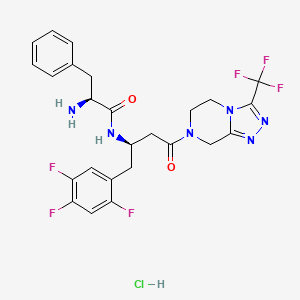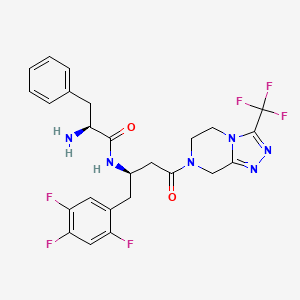
Sitagliptin fenilalanil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sitagliptin fenilalanil: is a compound primarily known for its role in the treatment of type 2 diabetes mellitus. It is a dipeptidyl peptidase-4 (DPP-4) inhibitor, which helps to increase the production of insulin and decrease the production of glucagon by the pancreas . This compound is marketed under various brand names, including Januvia .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Resolution: One method involves the chemical resolution of racemic sitagliptin using (−)-di-p-toluoyl-L-tartaric acid.
Asymmetric Hydrogenation: Another method involves the asymmetric hydrogenation of β-ketomide intermediates.
Industrial Production Methods: The industrial production of sitagliptin fenilalanil typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to avoid impurities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sitagliptin fenilalanil can undergo oxidation reactions, particularly at the phenylalanine moiety.
Reduction: The reduction of enamine to amine is a key step in its synthesis.
Substitution: Various substitution reactions can be carried out on the phenylalanine moiety to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is commonly used for the reduction of enamine.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: R-sitagliptin as the major product.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Sitagliptin fenilalanil is used as a model compound in the study of DPP-4 inhibitors and their synthesis .
Biology:
- It is used in biological studies to understand the role of DPP-4 inhibitors in glucose metabolism and insulin regulation .
Medicine:
- This compound is widely used in the treatment of type 2 diabetes mellitus. It helps to improve glycemic control by increasing insulin secretion and decreasing glucagon production .
Industry:
- The compound is produced on an industrial scale for pharmaceutical use. It is also used in the development of new antidiabetic drugs .
Mechanism of Action
Sitagliptin fenilalanil works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This enzyme breaks down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the breakdown of these hormones, this compound increases the secretion of insulin and suppresses the release of glucagon by the pancreas . This helps to lower blood glucose levels and improve glycemic control in patients with type 2 diabetes .
Comparison with Similar Compounds
Metformin: Another antidiabetic drug that improves insulin sensitivity but works through a different mechanism.
Vildagliptin: Another DPP-4 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Saxagliptin: Similar to sitagliptin fenilalanil, it inhibits DPP-4 but has different side effect profiles and dosing requirements.
Uniqueness:
Properties
CAS No. |
1339955-03-1 |
|---|---|
Molecular Formula |
C25H24F6N6O2 |
Molecular Weight |
554.5 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C25H24F6N6O2/c26-17-12-19(28)18(27)10-15(17)9-16(33-23(39)20(32)8-14-4-2-1-3-5-14)11-22(38)36-6-7-37-21(13-36)34-35-24(37)25(29,30)31/h1-5,10,12,16,20H,6-9,11,13,32H2,(H,33,39)/t16-,20+/m1/s1 |
InChI Key |
FFZDVHCAHYOEPA-UZLBHIALSA-N |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NC(=O)[C@H](CC4=CC=CC=C4)N |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



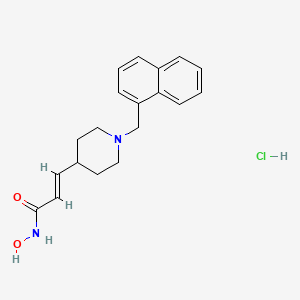


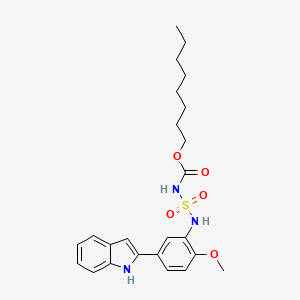
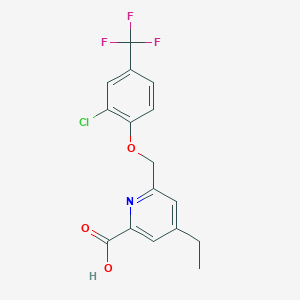
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B10857001.png)
![5-[2-[2-[2-[2-[2-[3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid](/img/structure/B10857010.png)

